
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BGS-649, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BGS-649 is a glycine transporter type 1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain, leading to a range of biochemical and physiological effects.
作用机制
BGS-649 acts as a competitive inhibitor of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of this compound, BGS-649 can increase the levels of glycine in the synaptic cleft, leading to enhanced NMDA receptor activity and modulation of neurotransmitter levels.
Biochemical and Physiological Effects:
BGS-649 has been shown to have a range of biochemical and physiological effects in preclinical models. These include increased levels of glycine in the brain, enhanced NMDA receptor activity, modulation of neurotransmitter levels, and improved cognitive function in animal models of schizophrenia and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using BGS-649 in lab experiments is its specificity for N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for targeted modulation of glycine levels in the brain. However, the low yield of the synthesis process and the limited availability of the compound can be a significant limitation for lab experiments.
未来方向
There are several potential future directions for research on BGS-649. These include further studies on the safety and efficacy of the compound in preclinical models, clinical trials to evaluate its therapeutic potential in neurological and psychiatric disorders, and the development of more efficient synthesis methods to improve the availability of the compound for research purposes.
In conclusion, BGS-649 is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The synthesis of BGS-649 involves several steps, and the compound has been extensively studied in preclinical models for its potential therapeutic applications. BGS-649 acts as a competitive inhibitor of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, leading to increased levels of glycine in the synaptic cleft and enhanced NMDA receptor activity. While there are several advantages to using BGS-649 in lab experiments, the limited availability of the compound can be a significant limitation. There are several potential future directions for research on BGS-649, including further studies on its safety and efficacy and the development of more efficient synthesis methods.
合成方法
The synthesis of BGS-649 involves several steps, starting with the reaction of 4-ethoxyphenylboronic acid and 4-bromoanisole in the presence of a palladium catalyst to form 4-ethoxyphenyl-4'-methoxybiphenyl. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-ethoxyphenyl-4'-methoxybiphenyl-4-sulfonic acid. The final step involves the reaction of this intermediate with N-(2-aminoethyl)glycine to form BGS-649. The overall yield of the synthesis process is reported to be around 20%.
科学研究应用
BGS-649 has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like BGS-649 have been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors and modulate the levels of several neurotransmitters, including dopamine, serotonin, and glutamate.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-2-29-19-11-9-18(10-12-19)25(32(27,28)20-6-4-3-5-7-20)15-23(26)24-17-8-13-21-22(14-17)31-16-30-21/h3-14H,2,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXEFVLTKVIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
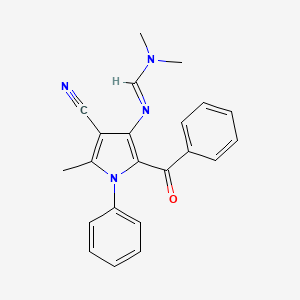
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
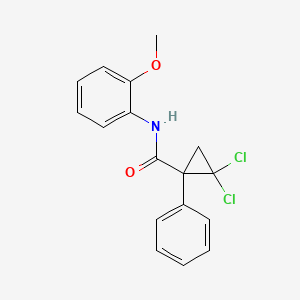
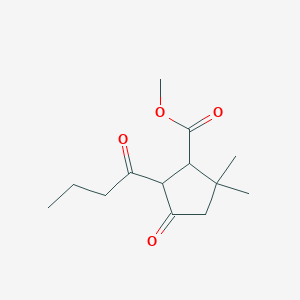
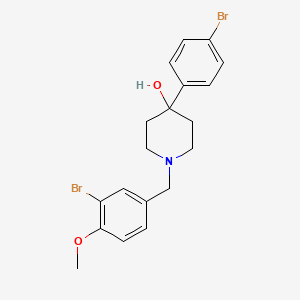
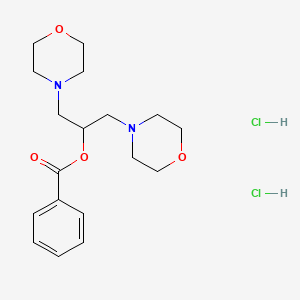
amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
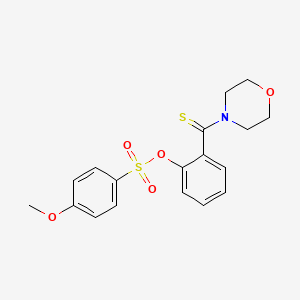
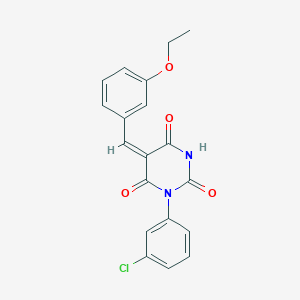
![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)


